1-Bromotetradecane

Beschreibung

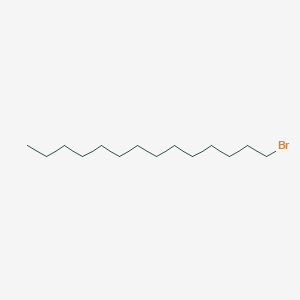

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZTCSTGIWCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038725 | |

| Record name | 1-Bromotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Acros Organics MSDS] | |

| Record name | 1-Bromotetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-71-0 | |

| Record name | 1-Bromotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromotetradecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX615908HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of 1 Bromotetradecane

Nucleophilic Substitution Reactions

Synthesis from 1-Tetradecanol (B3432657) via Hydrobromic Acid (HBr)

The synthesis of 1-bromotetradecane from 1-tetradecanol is a classic example of a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a bromide ion.

The conversion of 1-tetradecanol to this compound is typically achieved by treatment with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). chemicalbook.comchemicalbook.com The reaction involves adding sulfuric acid dropwise to 1-tetradecanol, followed by the addition of hydrobromic acid. chemicalbook.comchemicalbook.com The mixture is then heated to a temperature range of 99-101°C and allowed to react for approximately 8 hours to ensure the completion of the reaction. chemicalbook.comchemicalbook.com

Following the reaction, the mixture is cooled, and the upper oily layer containing the product is separated. chemicalbook.comchemicalbook.com To neutralize any remaining acid, the organic layer is washed with a 10% sodium carbonate solution until the pH reaches 8. chemicalbook.comchemicalbook.com Further purification involves washing with 50% ethanol (B145695) and drying over anhydrous sodium carbonate for 24 hours. chemicalbook.comchemicalbook.com The final product, this compound, is obtained after filtration. chemicalbook.comchemicalbook.com

| Reaction Parameter | Condition |

| Reactant | 1-Tetradecanol |

| Reagent | Hydrobromic Acid (HBr) |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Temperature | 99-101°C |

| Reaction Time | 8 hours |

| Work-up | Separation, neutralization with 10% Na₂CO₃, washing with 50% ethanol, drying over Na₂CO₃, filtration |

This table summarizes the typical reaction conditions for the synthesis of this compound from 1-tetradecanol.

The synthesis of this compound from the primary alcohol 1-tetradecanol proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. scribd.com In this concerted reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com

The reaction is initiated by the protonation of the hydroxyl group of 1-tetradecanol by the strong acid (H₂SO₄ or HBr). This converts the poor leaving group (-OH) into a good leaving group, a water molecule (-OH₂⁺). The bromide ion (Br⁻), acting as the nucleophile, then attacks the electrophilic carbon atom bearing the protonated hydroxyl group from the backside. masterorganicchemistry.comyoutube.com This backside attack leads to an inversion of configuration at the carbon center, although for an achiral molecule like this compound, this is not stereochemically observable. masterorganicchemistry.com The transition state involves a partially formed C-Br bond and a partially broken C-OH₂ bond. masterorganicchemistry.com The Sₙ2 pathway is favored for primary alcohols like 1-tetradecanol because the primary carbon is relatively unhindered, allowing for easy access by the nucleophile. scribd.commasterorganicchemistry.com

Bromination of 1-Tetradecene (B72687) with HBr/1,4-Dioxane

An alternative method for the synthesis of this compound involves the hydrobromination of 1-tetradecene.

The bromination of 1-tetradecene can be effectively carried out using a solution of hydrogen bromide in 1,4-dioxane. In a typical procedure, 1-tetradecene is dissolved in a solvent such as hexane (B92381), and the HBr/1,4-dioxane solution is added at room temperature. chemicalbook.com The reaction mixture is stirred for about an hour. chemicalbook.com

After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like diethyl ether. chemicalbook.com The combined organic extracts are then washed with brine and dried over anhydrous sodium sulfate. chemicalbook.com Purification of the crude product is achieved through column chromatography on silica (B1680970) gel, using hexane as the eluent, which affords this compound as a colorless liquid with a high yield of approximately 98%. chemicalbook.com

| Reaction Parameter | Condition |

| Reactant | 1-Tetradecene |

| Reagent | Hydrogen Bromide in 1,4-Dioxane |

| Solvent | Hexane |

| Temperature | Room Temperature |

| Reaction Time | 1 hour |

| Work-up | Quenching with water, extraction with diethyl ether, washing with brine, drying over Na₂SO₄ |

| Purification | Column chromatography on silica gel (eluent: hexane) |

| Yield | 98% |

This table outlines the procedure and yield for the bromination of 1-tetradecene.

Synthesis via Organometallic Reagents for Carbon-Carbon Bond Formation

While not a direct synthesis of this compound itself, this compound is a valuable reagent in carbon-carbon bond-forming reactions utilizing organometallic reagents. The bromine atom is a good leaving group, facilitating reactions with nucleophiles, including organometallic compounds. benchchem.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents, are powerful nucleophiles that can react with alkyl halides like this compound in coupling reactions to form new carbon-carbon bonds. benchchem.compharmacy180.com For instance, the reaction of this compound with a Grignard reagent would lead to the formation of a higher alkane. benchchem.com These reactions are fundamental in organic synthesis for building more complex carbon skeletons. libretexts.org

Halogen Exchange Reactions Involving Long-Chain Alkyl Halides

The synthesis of organohalides through halogen exchange (Halex) reactions is a significant transformation in organic chemistry. nih.govcsic.es This process, also known as a Finkelstein reaction, involves the conversion of one alkyl halide into another by reacting it with a halide source. csic.esolemiss.edu For long-chain alkyl halides like this compound, this method is particularly attractive as it allows for the synthesis of a wide array of organohalides from a smaller pool of readily available and inexpensive precursors. csic.es The reaction is essentially a nucleophilic substitution where a halide anion displaces another halogen on an alkyl chain. olemiss.edu

Catalyzed Halex Reactions using Aluminosilicates and Alumina (B75360)

Recent advancements have demonstrated that simple aluminosilicates, such as NaX and NaY zeolites, and commercially available alumina are effective catalysts for the halogen exchange reaction between long-chain alkyl organohalides. csic.esacs.orgrsc.org These solid catalysts can facilitate the selective exchange of iodo, bromo, chloro, and even fluoro derivatives with good yields and selectivity. nih.govacs.org A key advantage of this method is that it can proceed efficiently without the need for any additional solvents or additives, simply by heating the reactants with a small weight percentage (<5 wt%) of the solid catalyst. csic.esrsc.org Studies have shown that commercially available alumina, in particular, exhibits superior catalytic activity for Halex reactions involving alkyl halides with more than six carbon atoms. nih.govacs.orgcsic.esresearchgate.net The mechanism involves the heterolytic splitting of the R-X (alkyl-halide) bond, triggered by the zeolite's oxygen atoms and countercations, which leads to the formation of intermediate species that recombine within the catalyst's framework. csic.esrsc.orgcsic.es

Role of Catalyst Countercations

The countercation present on the surface of the aluminosilicate (B74896) or alumina catalyst plays a pivotal role in its catalytic activity. nih.govacs.orgrsc.org The nature of this cation is crucial for achieving optimal catalytic performance. nih.gov Research indicates that for alumina-catalyzed iodo-bromo and iodo-fluoro exchanges, sodium-supported alumina (Na⁺–Al₂O₃) demonstrates the best reaction rates and optimal performance. nih.govacs.orgresearchgate.net However, the ideal countercation can be substrate-dependent. For instance, in the halogen exchange of 1,8-dibromooctane (B1199895) with sodium iodide, Ca²⁺–Al₂O₃ acts as a superior catalyst, achieving 99% conversion and 82% selectivity for the diiodooctane product. acs.orgcsic.es In contrast, for faujasite zeolites, both acidic (H⁺) and basic (Cs⁺) countercations tend to result in poor to moderate conversions. csic.es

| Catalyst | Countercation | Reactants | Conversion/Selectivity | Source |

|---|---|---|---|---|

| Alumina | Na⁺ | Long-chain alkyl halides (iodo-bromo exchange) | Optimal performance, best reaction rates | nih.govacs.orgresearchgate.net |

| Alumina | Ca²⁺ | 1,8-dibromooctane + NaI | 99% conversion, 82% selectivity | acs.orgcsic.es |

| Faujasite Zeolite | H⁺ or Cs⁺ | Alkyl Halides | Poor to moderate conversions | csic.es |

Batch and Flow Reactor Applications

Catalyzed halogen exchange reactions using alumina and zeolites can be successfully implemented in both batch and continuous flow reactor systems. nih.govcsic.esacs.orgrsc.org In a batch process, the reactants are mixed with the catalyst in a sealed vessel and heated. csic.es This method is suitable for industrial batch reactors, often using less than 0.5 wt% of the solid catalyst. acs.orgcsic.es

Continuous flow processes offer significant advantages, particularly for halogenations, which can be highly exothermic. rsc.org Flow reactors, with their small channel dimensions, provide superior heat and mass transfer, preventing hotspots and enhancing safety and selectivity. rsc.org In the context of alumina-catalyzed Halex reactions, the catalyst has been shown to be stable and active for more than 24 hours in a flow mode, achieving complete conversion and high selectivity without any erosion of catalytic activity. nih.govacs.org This demonstrates the robustness and potential for industrial-scale production using continuous flow technology. researchgate.net

| Reactor Type | Description | Advantages | Example Condition | Source |

|---|---|---|---|---|

| Batch Reactor | Reactants and catalyst are mixed in a single vessel and reacted for a set time. | Suitable for smaller scale synthesis; simple setup. | 1 mmol of limiting reagent, 10 mg NaX catalyst, heated at 130°C. | csic.esresearchgate.net |

| Flow Reactor | Reactants are continuously pumped through a tube or channel containing the catalyst. | Enhanced safety, precise control of residence time, high heat/mass transfer, suitable for large-scale production. | Na⁺–Al₂O₃ catalyst used for >26 hours with complete conversion and high selectivity. | acs.orgrsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com The synthesis of this compound and related compounds is increasingly guided by these principles, focusing on the use of safer solvents, effective catalysts, and energy-efficient conditions to improve atom economy. nih.govmdpi.com

Catalytic Processes and Solvent-Free Conditions

A cornerstone of green synthesis is the use of catalytic reactions, which can reduce energy consumption and minimize waste by allowing reactions to occur under milder conditions. jove.com The aforementioned use of solid catalysts like alumina and zeolites for halogen exchange is a prime example of a green catalytic process. acs.orgrsc.org These reactions are often performed under solvent-free conditions, which is a major tenet of green chemistry. csic.esjove.com By eliminating organic solvents, these processes reduce environmental pollution and simplify product purification. jove.com Another green approach involves microwave-assisted synthesis, which can dramatically reduce reaction times from hours or days to mere minutes, thereby saving energy and often increasing product yield. nih.govmdpi.comresearchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single reactor, further enhances efficiency and reduces waste. jove.com For instance, a one-pot, solvent-free synthesis of a quinoline-based ionic liquid using 1-bromohexadecane (B154569) (a compound structurally similar to this compound) highlights the application of these green principles. jove.com

Atom-Economical Reactions

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. sci-hub.se Syntheses with high atom economy are inherently greener as they generate less waste. The direct synthesis of this compound from 1-tetradecanol and hydrogen bromide is an atom-economical substitution reaction where the only byproduct is water. mdpi.comvaia.com

The halogen exchange reaction is also considered an atom-economical approach as it repurposes existing organohalides. csic.es These catalytic, solvent-free methods maximize the transformation of starting materials into valuable products, aligning closely with the goals of sustainable industrial chemistry. csic.esacs.org

| Reaction Type | Green Aspect | Conditions | Example | Source |

|---|---|---|---|---|

| Substitution | High atom economy (water byproduct) | 1-tetradecanol, HBr, H₂SO₄, heat | Synthesis of this compound from 1-tetradecanol | mdpi.comvaia.com |

| Catalytic Halogen Exchange | Solvent-free, reusable catalyst | Alumina or zeolite catalyst, heat (130°C) | Exchange between two different long-chain alkyl halides | csic.esacs.org |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | Microwave irradiation | Synthesis of oxadiazoles (B1248032) using this compound | nih.govmdpi.comresearchgate.net |

| One-Pot Menschutkin Reaction | Solvent-free, high efficiency, no byproducts | Stirring reactants at constant temperature | Synthesis of ionic liquids from quinoline (B57606) and 1-bromohexadecane | jove.com |

Reactivity and Derivatization of 1 Bromotetradecane in Advanced Organic Transformations

Nucleophilic Substitution Reactivity

The primary mechanism governing the reactions of 1-bromotetradecane is the SN2 (Substitution, Nucleophilic, Bimolecular) pathway. chemicalland21.compressbooks.pub In this single-step process, a nucleophile attacks the electron-deficient carbon atom, simultaneously displacing the bromide ion, which serves as the leaving group. pressbooks.pub The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. pressbooks.pub As a primary haloalkane, this compound is highly amenable to SN2 reactions due to the limited steric hindrance around the reactive carbon center. chemicalland21.comlearncbse.in

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

A cornerstone of organic synthesis is the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and this compound is a key reagent in this context. libretexts.orgresearchgate.net Through nucleophilic substitution, the tetradecyl group can be appended to a wide range of nucleophiles, leading to the formation of new covalent bonds. numberanalytics.com

Carbon-Carbon Bond Formation: The reaction of this compound with carbon-based nucleophiles, such as cyanide ions or organometallic reagents, extends the carbon skeleton of a molecule. youtube.com These reactions are fundamental for building more complex organic structures from simpler precursors. libretexts.org

Carbon-Heteroatom Bond Formation: this compound readily reacts with various heteroatom nucleophiles. libretexts.orgnih.gov

C-N Bonds: Amines and nitrogen-containing heterocycles react to form substituted amines and quaternary ammonium (B1175870) salts. nih.govmdpi.com

C-O Bonds: Alkoxides and phenoxides react to produce ethers. nih.gov

C-S Bonds: Thiolates are used to synthesize thioethers. nih.gov

These bond-forming reactions are critical in synthesizing a diverse array of compounds, including surfactants, polymers, and specialized organic materials. sigmaaldrich.com For instance, it has been used in the synthesis of tetradecylferrocene and 9-tetradecylcarbazole. chemicalbook.comsigmaaldrich.com

Application as an Alkylating Agent in Synthetic Transformations

In synthetic chemistry, alkylation refers to the transfer of an alkyl group from one molecule to another. nih.gov this compound serves as an effective C14 alkylating agent, transferring its tetradecyl group to a nucleophile. nordmann.globalnih.gov This process is a direct application of its nucleophilic substitution reactivity.

The utility of this compound as an alkylating agent is demonstrated in the synthesis of various fine chemicals and active pharmaceutical ingredients. nordmann.global It is a key building block for producing cationic and zwitterionic gemini (B1671429) surfactants and metallomesogenic polymers. sigmaaldrich.com The introduction of the long, hydrophobic 14-carbon chain significantly alters the physical and chemical properties of the target molecule, a critical feature in the design of surfactants and materials with specific self-assembly characteristics. mdpi.com

Influence of Steric Hindrance on Reactivity with Increasing Chain Length

The reactivity of alkyl halides in SN2 reactions is highly sensitive to steric hindrance at the carbon atom bearing the halogen. learncbse.in Reactivity generally follows the order: primary (1°) > secondary (2°) > tertiary (3°). chemicalland21.com As a primary bromoalkane, this compound exhibits high reactivity in SN2 reactions because the two hydrogen atoms attached to the alpha-carbon present a minimal steric barrier to the incoming nucleophile. chemicalland21.comncert.nic.in

While the long tetradecyl chain does not create significant steric hindrance directly at the reaction center in the same way that branching does, it can influence reactivity under specific conditions. learncbse.in For reactions occurring on a surface, for example, studies on shorter 1-bromoalkanes have shown that the activation energy for dissociative attachment increases with chain length. acs.org This effect is attributed to the energy required to lift the longer alkyl chain away from the surface to achieve the optimal transition state geometry. acs.org However, in typical solution-phase organic synthesis, the primary nature of the halide is the dominant factor, ensuring its utility as a reactive alkylating agent. chemicalland21.com The length of the alkyl chain primarily impacts the lipophilicity of the molecule. chemrxiv.org

Formation of Quaternary Ammonium Salts and Ionic Liquids

A significant application of this compound as an alkylating agent is in the synthesis of quaternary ammonium salts (QAS). srce.hr These compounds, which feature a positively charged nitrogen atom bonded to four alkyl or aryl groups, are widely used as surfactants, phase-transfer catalysts, and ionic liquids. googleapis.com The reaction involves the nucleophilic attack of a tertiary amine on this compound, forming a new C-N bond and yielding the corresponding QAS. mdpi.com

Quaternization of Pyridine (B92270) with this compound

The reaction between this compound and pyridine is a classic example of quaternization, yielding 1-tetradecylpyridinium bromide. researchgate.net This specific QAS is a well-known cationic surfactant and has been studied for its antimicrobial properties and its ability to form micelles in solution. mdpi.com The reaction is a straightforward SN2 process where the lone pair of electrons on the pyridine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the C-Br bond in this compound. mdpi.com

The synthesis of 1-tetradecylpyridinium bromide is typically achieved by heating this compound with pyridine. researchgate.net The reaction can be performed using pyridine itself as the solvent or in another polar aprotic solvent like acetonitrile (B52724). mdpi.commdpi.comresearchgate.net

Reaction Conditions:

One method involves heating this compound in pyridine at reflux for several hours. researchgate.net

Another reported synthesis involves stirring the reactants under a nitrogen atmosphere at 110 °C for 24 hours. mdpi.com Following the reaction, the product can be precipitated by adding a non-polar solvent like diethyl ether and purified by recrystallization. mdpi.com

Product Characterization: The resulting product, 1-tetradecylpyridinium bromide, is a white solid. mdpi.com Its structure and purity are confirmed using a variety of analytical techniques.

| Analytical Technique | Observation for 1-Tetradecylpyridinium Bromide | Reference |

| X-ray Crystallography | Confirms the molecular structure, showing a trans-planar alkyl chain. The dihedral angle between the pyridinium (B92312) ring and the alkyl chain is 52.73°. | researchgate.netnih.gov |

| Melting Point | Characterizes the purity and identity of the solid compound. | mdpi.com |

| FTIR Spectroscopy | Identifies functional groups present in the molecule. | mdpi.com |

| NMR Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the structure. | mdpi.com |

| Critical Micelle Concentration | Determined to be 2.77 x 10⁻³ mol/L at 298 K, confirming its surfactant properties. | researchgate.netnih.gov |

Synthesis of N-Tetradecyl-1,10-phenanthrolinium-Based Salts

A significant application of this compound is in the quaternization of nitrogen-containing heterocyclic compounds. Specifically, it is used to synthesize N-tetradecyl-1,10-phenanthrolinium bromide by reacting with 1,10-phenanthroline (B135089). nih.govresearchgate.net This reaction involves the nucleophilic substitution of the bromide by one of the nitrogen atoms of the phenanthroline ring.

The synthesis is typically carried out by adding this compound to a solution of 1,10-phenanthroline monohydrate in a suitable solvent like 1,4-dioxane. researchgate.net The mixture is heated, for instance at 50°C for 36 hours, to facilitate the quaternization reaction, yielding the target salt, [C₂₆H₃₇N₂]Br. nih.govresearchgate.net This initial salt can be further modified through an anion exchange reaction. For example, using lithium bis(trifluoromethylsulfonyl)imide (Li[(CF₃SO₂)₂N]) results in a more stable salt, [C₂₆H₃₇N₂][(CF₃SO₂)₂N], which exhibits properties of an ionic liquid. nih.gov

The synthesized N-tetradecyl-1,10-phenanthrolinium salts are thoroughly characterized to confirm their structure and properties. nih.gov A range of spectroscopic techniques are employed, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), X-ray Photoelectron Spectroscopy (XPS), and UV-Vis spectroscopy. nih.govresearchgate.net Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is also used to verify the molecular weight and formula of the synthesized salts. nih.govresearchgate.net

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides insights into the stability and phase behavior of these compounds. For the salt [C₂₆H₃₇N₂][(CF₃SO₂)₂N], thermal characterization revealed a melting point of 48°C and a decomposition point of 290°C, indicating a wide liquidus range. nih.gov

Synthesis of Phosphonium (B103445) Bromides with Long Alkyl Chains

This compound is a key reagent in the synthesis of long-chain phosphonium salts, such as tetradecyltriphenylphosphonium bromide. ontosight.aichemimpex.com These compounds are created through the reaction of this compound with a phosphine, most commonly triphenylphosphine (B44618). ontosight.aigoogle.com This reaction is a classic example of quaternization, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon attached to the bromine in this compound. google.com

The synthesis is generally straightforward, involving heating the two reactants in a suitable solvent. ontosight.aigoogle.com The resulting tetradecyltriphenylphosphonium bromide is a quaternary phosphonium salt valued for its lipophilic characteristics, conferred by the long tetradecyl alkyl chain and the three phenyl groups. ontosight.ai

Table 1: Synthesis of Tetradecyltriphenylphosphonium Bromide

| Reactant 1 | Reactant 2 | Product | CAS Number |

|---|

Preparation of Alkyl Betainate Cations from 1-Bromoalkanes

1-Bromoalkanes, including this compound, are utilized in the synthesis of alkyl betainate cations. This process is part of the creation of bio-based ionic liquids. researchgate.net The synthesis starts from glycine (B1666218) betaine, a derivative of a natural amino acid. Following an initial esterification step, the resulting intermediates are reacted with long-chain 1-bromoalkanes to produce alkyl betainate bromides. researchgate.net For instance, a series of alkyl betainate bromides with alkyl chains varying from ethyl to octadecyl have been synthesized with high yields (87-95%). researchgate.net These bromide salts are typically white solids with melting points that vary with the length of the alkyl chain. researchgate.net

Coupling Reactions and Complex Molecule Synthesis

The carbon-bromine bond in this compound is a versatile functional group for C-C bond formation through various coupling reactions, enabling the synthesis of more complex molecules and functionalized alkenes.

This compound can be used as a substrate in cross-coupling reactions to form functionalized alkenes. These reactions typically involve a transition metal catalyst, such as palladium or nickel, to couple the alkyl halide with an organometallic reagent or an alkene. organic-chemistry.orgorganic-chemistry.org For example, nickel-catalyzed Suzuki-Miyaura coupling can react alkyl halides with alkenyl-(9-BBN) reagents to produce functionalized alkenes. organic-chemistry.org Similarly, iron-catalyzed cross-coupling reactions between alkyl halides and alkenylzinc reagents can yield olefins stereospecifically. organic-chemistry.org These methods allow for the construction of C(sp³)-C(sp²) bonds, incorporating the long tetradecyl chain into an unsaturated system.

This compound can be incorporated into polymer structures to create materials with tailored properties. It can be used to introduce long alkyl side chains onto a polymer backbone, influencing properties such as solubility, thermal behavior, and self-assembly. For example, this compound has been used in the synthesis of metallomesogenic polymers.

One common method for incorporating such alkyl halides is through graft polymerization, where the alkyl chain is attached to an existing polymer backbone. nih.govnih.gov The process can be initiated by creating reactive sites on the polymer, which can then react with a monomer or, in functionalization reactions, with a molecule like this compound. This functionalization can impart new properties to the original polymer, such as increased hydrophobicity.

Table 2: List of Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | Myristyl bromide; Tetradecyl bromide | C₁₄H₂₉Br | 112-71-0 |

| 1,10-Phenanthroline | Phen | C₁₂H₈N₂ | 66-71-7 |

| N-Tetradecyl-1,10-phenanthrolinium bromide | [C₂₆H₃₇N₂]Br | Not explicitly found | |

| Lithium bis(trifluoromethylsulfonyl)imide | LiC₂F₆NO₄S₂ | 90076-65-6 | |

| 1,4-Dioxane | C₄H₈O₂ | 123-91-1 | |

| Triphenylphosphine | C₁₈H₁₅P | 603-35-0 | |

| Tetradecyltriphenylphosphonium bromide | Myristyltriphenylphosphonium bromide | C₃₂H₄₄BrP | 25791-20-2 nih.gov |

| Glycine betaine | C₅H₁₁NO₂ | 107-43-7 | |

| Alkenyl-(9-BBN) | Varies | Varies |

Synthesis of Tetradecylferrocene

Tetradecylferrocene is an organometallic compound where a C14 alkyl chain is attached to one of the cyclopentadienyl (B1206354) rings of a ferrocene (B1249389) molecule. Its synthesis can be accomplished via the alkylation of a ferrocene precursor with this compound. A common and effective method involves the initial deprotonation of ferrocene to create a more nucleophilic species, which then reacts with the electrophilic carbon of this compound.

A specific procedure involves the lithiation of ferrocene using a strong base like tert-butyl lithium in a suitable solvent. The resulting lithioferrocene is a potent nucleophile that readily attacks the primary carbon atom of this compound in a nucleophilic substitution reaction, displacing the bromide ion to form the C-C bond and yield tetradecylferrocene. nih.gov This synthetic route provides a direct method for attaching the long alkyl chain to the ferrocene core. nih.gov The resulting amphiphilic organometallic complex has been studied for its ability to form ordered molecular monolayers on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Lithiation | Ferrocene, tert-butyl lithium | Generation of nucleophilic lithioferrocene | nih.gov |

| Alkylation | Lithioferrocene, this compound | Formation of C-C bond via nucleophilic substitution | nih.gov |

Synthesis of 9-Tetradecylcarbazole

The introduction of a long alkyl chain onto the nitrogen atom of a carbazole (B46965) moiety is a key step in the synthesis of materials for organic electronics, such as hole-transporting materials used in organic light-emitting diodes (OLEDs). The synthesis of 9-tetradecylcarbazole from this compound is a standard N-alkylation reaction.

This transformation is typically achieved by deprotonating the N-H bond of carbazole with a base, followed by nucleophilic attack of the resulting carbazolide anion on this compound. Common conditions involve the use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction, particularly with bases like potassium hydroxide (B78521) (KOH). For this reaction, this compound serves as the electrophilic source of the tetradecyl group. researchgate.net More recently, microwave-assisted syntheses have been developed, which can significantly reduce reaction times. researchgate.net

| Parameter | Details | Purpose | Reference |

| Reactants | Carbazole, this compound | Heterocyclic core and alkylating agent | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonation of carbazole N-H | researchgate.net |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to facilitate Sₙ2 reaction | researchgate.net |

| Method | Conventional heating or Microwave irradiation | Energy input to drive the reaction | researchgate.net |

Synthesis of Liquid Crystals

The thermotropic behavior of liquid crystals is highly dependent on molecular shape, and the incorporation of long, flexible alkyl chains is a common strategy for inducing and controlling mesophase formation. mdpi.com The tetradecyl group of this compound is particularly useful for this purpose, providing the necessary lipophilicity and molecular anisotropy to favor the formation of ordered liquid crystalline phases, such as smectic or nematic phases, over a specific temperature range.

A notable example is the use of this compound in the synthesis of novel, multi-functional molecules based on a cyclotriphosphazene (B1200923) core. In this synthesis, this compound is used in an etherification reaction with a phenolic precursor, such as methyl 4-hydroxybenzoate, in the presence of potassium carbonate. This reaction attaches the C14 alkoxy chain to the aromatic unit, which is then elaborated into a larger Schiff base-containing structure. The final hexasubstituted cyclotriphosphazene compounds bearing six of these tetradecyloxy arms have been shown to exhibit thermotropic liquid crystalline properties.

Synthesis of Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are fatty acids with carbon backbones of 24 or more carbons. While chemical methods for the elongation of existing fatty acids exist, a direct synthetic route for the de novo synthesis of VLC-PUFAs utilizing this compound as a primary building block is not documented in the reviewed scientific literature. The biosynthesis of these molecules is accomplished enzymatically, and chemical syntheses typically involve the modification and elongation of existing shorter-chain polyunsaturated fatty acids. nih.govnih.gov

Reductive Transformations

The carbon-bromine bond in this compound can be removed through reductive dehalogenation to yield the corresponding saturated hydrocarbon, tetradecane. This is a fundamental transformation in organic synthesis, often used to remove a functional group after it has served its purpose in a multi-step synthesis.

The reduction of primary alkyl halides like this compound can be achieved using a variety of reducing agents. Common laboratory methods include the use of metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable ether solvent like tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), is another effective method. These reactions proceed by replacing the bromine atom with a hydrogen atom, resulting in the formation of tetradecane.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | Tetradecane |

| Sodium Borohydride (NaBH₄) | Polar protic solvents or with additives in aprotic solvents | Tetradecane |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), Ethanol (B145695) or Ethyl Acetate | Tetradecane |

Dissociative Attachment Mechanisms

Dissociative electron attachment (DEA) is a process where a low-energy free electron is captured by a molecule, forming a transient negative ion (TNI), which then fragments. For haloalkanes like this compound, this process typically leads to the cleavage of the carbon-halogen bond:

e⁻ + C₁₄H₂₉Br → [C₁₄H₂₉Br]⁻* → C₁₄H₂₉• + Br⁻

The efficiency and energy requirement for this process are dependent on the structure of the alkyl chain. Computational studies on homologous series of haloalkanes have explored how the energy barrier for dissociation changes with increasing chain length. nih.gov The incoming electron is captured into the lowest unoccupied molecular orbital (LUMO), which for bromoalkanes is the antibonding σ* orbital of the C-Br bond.

Applications in Materials Science and Engineering

Functional Materials and Nanomaterials

Precursors for Metallomesogenic Polymers

1-Bromotetradecane has been utilized as a precursor in the synthesis of metallomesogenic polymers. These are polymers containing metal atoms that can exhibit liquid crystalline (mesogenic) properties. The long alkyl chain of this compound is incorporated into the polymer structure to influence its self-assembly and liquid crystalline behavior. For instance, it has been used in the synthesis of metallomesogenic polymers based on bis[η¹(N)-3,4-dialkyloxybenzylidene-4'-dodecyloxyaniline]dichloropalladium(II) complexes, where the tetradecyl group is one of the alkyl chains that can be introduced. The presence of such long alkyl chains is crucial for the formation of the desired mesophases.

Design of New Materials for Molecular-Level Interactions

The design of new materials with specific properties often relies on controlling the interactions between molecules at a fundamental level. Alkyl bromides like this compound can participate in various non-covalent interactions that are key to crystal engineering and the design of supramolecular structures. nih.govnih.gov The bromine atom can act as a hydrogen bond acceptor and is also capable of forming halogen bonds, which are directional interactions that can be used to control the assembly of molecules in the solid state. uni-muenchen.de Furthermore, the long tetradecyl chain contributes to van der Waals interactions, which play a significant role in the packing of molecules in a crystal lattice and the formation of ordered structures. rsc.org By strategically incorporating this compound into a larger molecular framework, it is possible to direct the self-assembly of these molecules into desired architectures, leading to materials with tailored optical, electronic, or mechanical properties. nih.gov

Synthesis of Lead Halide Nanostructures

In the rapidly growing field of perovskite nanomaterials, lead halide perovskite nanocrystals have shown exceptional optoelectronic properties. nih.gov The synthesis of these nanocrystals often involves the use of various precursors to supply the lead, halide, and cation components. While not a primary precursor in the most common synthesis routes, long-chain alkyl halides can play a role in the synthesis of lead halide nanostructures. rsc.org For example, they can serve as a source of bromide ions under specific reaction conditions. More commonly, the long alkyl chains are important for the ligands that stabilize the nanocrystals once they are formed, preventing their aggregation and controlling their size and shape. nih.gov The principles of using alkyl bromides in related syntheses suggest that this compound could potentially be used to influence the surface chemistry and stability of lead halide perovskite quantum dots. rsc.orgsigmaaldrich.com

Formation of Self-Assembled Monolayers on Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. nih.gov They are of great interest for modifying the surface properties of materials for applications in electronics, sensors, and biocompatible coatings. nih.gov Alkanethiols are the most common precursors for forming SAMs on gold surfaces. nih.gov this compound can be readily converted into 1-tetradecanethiol (B147481) through a reaction with a sulfur source like sodium hydrosulfide. The resulting thiol can then self-assemble onto a gold surface, with the sulfur atom binding to the gold and the tetradecyl chains packing together to form a dense, ordered monolayer. ethz.ch The long, hydrophobic tetradecyl chains would create a non-polar surface with specific wetting and frictional properties. The ability to form well-defined organic surfaces with controlled thickness and chemical functionality is a cornerstone of molecular engineering of surfaces. nih.gov

Advanced Analytical Techniques and Spectroscopic Characterization

Chromatographic Methods

Chromatography is fundamental for separating 1-bromotetradecane from complex mixtures and for its quantification. Gas and liquid chromatography, especially when coupled with mass spectrometry, are powerful tools for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of semi-volatile compounds like this compound. amazonaws.comchula.ac.th In this method, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

Identification is typically achieved by comparing the acquired mass spectrum and retention time of an analyte with those of a known reference standard or by matching against established spectral libraries like the NIST Mass Spectrometry Data Center. chula.ac.thnist.gov The mass spectrum of this compound is characterized by specific mass-to-charge (m/z) fragments. Key fragments observed under electron ionization include prominent peaks at m/z values of 43, 57, 41, and the isotopic cluster around 135, which corresponds to the loss of the bromine atom. nih.gov

GC-MS is also a robust method for quantification. amazonaws.com this compound can be used as an internal standard in semi-quantitative screening methods for extractables and leachables from materials, where its consistent response allows for the accurate determination of other compounds. amazonaws.comamazonaws.com The quantification relies on the proportionality of the peak area to the concentration of the analyte. For precise quantification, a calibration curve is typically generated using standards of known concentrations. The Kovats retention index, a relative measure of retention time, is also used for improved identification consistency across different systems. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Major Mass Spectrum Peaks (m/z) | 43, 57, 41, 69, 135 | nih.gov |

| Kovats Retention Index (Standard Non-polar Column) | 1758, 1762.1 | nih.gov |

| Kovats Retention Index (Standard Polar Column) | 2007, 2013, 2037 | nih.gov |

For analyses where analytes are not sufficiently volatile or are thermally unstable, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. mpi-bremen.de When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a powerful tool for the identification and quantification of compounds in complex matrices. iitb.ac.inupf.edu This technique combines the separation capabilities of HPLC with the high mass accuracy and resolution of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers. mdpi.comresearchgate.net

The analysis of this compound and related compounds can be performed using a reversed-phase HPLC setup. mdpi.comsielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. mdpi.commdpi.com A typical mobile phase for analyzing alkyl halides might consist of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve ionization efficiency for mass spectrometry. mdpi.comsielc.com

HRMS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. mdpi.comrsc.org This is particularly useful for confirming the identity of this compound or its reaction products in a sample by matching the experimentally measured exact mass with the theoretically calculated mass. rsc.org

Table 2: Typical HPLC-HRMS Parameters for Analysis of Alkyl Halides

| Parameter | Description | Reference |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) | mdpi.com |

| Stationary Phase (Column) | C18 | mdpi.commdpi.com |

| Mobile Phase | Acetonitrile / Water with Formic Acid | upf.edumdpi.com |

| Ionization Technique | Electrospray Ionization (ESI) | mdpi.comrsc.org |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, their connectivity, and their chemical environment. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the different protons along its alkyl chain.

The spectrum shows a characteristic triplet at approximately 3.40 ppm, which corresponds to the two methylene (B1212753) protons directly attached to the electronegative bromine atom (-CH₂Br). researchgate.net Another multiplet appears around 1.85 ppm, corresponding to the methylene protons on the second carbon (β-position). A large, complex signal centered around 1.25 ppm represents the bulk of the methylene protons in the middle of the long alkyl chain. Finally, a triplet at approximately 0.88 ppm is characteristic of the terminal methyl (-CH₃) group protons at the end of the chain. rsc.org The integration of these peaks provides a ratio of the protons in each unique environment, confirming the structure.

Table 3: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 0.88 | Triplet |

| -(CH₂)₁₀- | ~1.25 | Multiplet |

| -CH₂-CH₂Br | ~1.85 | Multiplet |

| -CH₂Br | ~3.40 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to analyze the carbon framework of a molecule. ocr.org.uk Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, making it a powerful technique for confirming the number and type of carbon atoms. slideshare.netlibretexts.org

In this compound, all 14 carbon atoms are in slightly different chemical environments, and thus, the spectrum is expected to show 14 distinct peaks. The chemical shift of each carbon is influenced by its position relative to the bromine atom. The carbon atom directly bonded to the bromine (C1) is the most deshielded among the aliphatic carbons and appears furthest downfield. The signals for the carbons in the middle of the chain (approximately C4 to C11) often resonate very close together, forming a dense cluster of peaks. The terminal methyl carbon (C14) is the most shielded and appears furthest upfield. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂Br) | ~34 |

| C2 | ~32 |

| C3 | ~29 |

| C4-C11 | ~29.6 |

| C12 | ~28 |

| C13 | ~23 |

| C14 (-CH₃) | ~14 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a highly specific technique used to characterize organophosphorus compounds. oxinst.com It is particularly relevant for analyzing the phosphonium (B103445) derivatives of this compound. For instance, the reaction of this compound with a phosphine, such as triphenylphosphine (B44618), yields a quaternary phosphonium salt (e.g., tetradecyltriphenylphosphonium bromide).

³¹P NMR is an effective method for monitoring the progress of such reactions and for characterizing the final product. umsl.edunih.gov The ³¹P nucleus has a natural abundance of 100% and is highly sensitive, resulting in relatively simple spectra. oxinst.com The chemical shift (δ) is highly indicative of the coordination state and chemical environment of the phosphorus atom. For quaternary phosphonium salts, the ³¹P signal typically appears in the downfield region of the spectrum. For example, the chemical shift for alkyltriphenylphosphonium salts generally falls in the range of +20 to +30 ppm relative to the standard, 85% phosphoric acid. google.com The appearance of a single peak in this region would confirm the successful formation of the tetradecyltriphenylphosphonium cation.

Table 5: Expected ³¹P NMR Data for a this compound Derivative

| Compound | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Tetradecyltriphenylphosphonium bromide | +20 to +30 | google.com |

Thermal Analysis

Thermal analysis techniques are crucial in characterizing the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data regarding its thermal stability and phase transition behavior.

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

In a comparative study, the thermal stability of this compound was evaluated against related compounds like n-tetradecane. mdpi.com The analysis, conducted under a nitrogen atmosphere, provides insights into the decomposition profile of the molecule. The initial thermal decomposition temperature, often denoted as T₅wt% (the temperature at which 5% weight loss occurs), is a key parameter derived from TGA curves. For this compound, this value indicates the onset of significant thermal degradation. mdpi.com Studies on materials synthesized using this compound, such as ionic liquids and polymers, also rely on TGA to confirm the thermal stability of the final products. nih.govscielo.brmdpi.comtandfonline.com The decomposition of this compound itself is characterized by the cleavage of the carbon-bromine bond and subsequent breakdown of the alkyl chain at elevated temperatures.

The TGA data for this compound reveals its decomposition characteristics under inert conditions.

Table 1: TGA Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Initial Decomposition Temp. (T₅wt%) | 163.7 °C | mdpi.com |

| Temperature at Max. Decomposition Rate | Not explicitly stated |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the thermal transitions of a material, such as melting and crystallization.

DSC analysis of this compound reveals key phase transition information. The compound exhibits a distinct melting endotherm, corresponding to the transition from a solid to a liquid state. The melting point has been reported as being in the range of 5-6 °C. chemsrc.com In one particular study, the melting temperature (Tₘ) was measured at 5.4 °C with a corresponding melting enthalpy (ΔHₘ) of 39.5 J/g. mdpi.com During the cooling cycle, the crystallization temperature (T꜀) was observed at -3.8 °C, with an enthalpy of crystallization (ΔH꜀) of -39.3 J/g. mdpi.com

These DSC measurements are fundamental in materials science, especially when this compound is used as a starting material for synthesizing more complex molecules like ionic liquids or phase change materials, as its thermal properties can influence the properties of the final product. mdpi.commdpi.comrsc.orgmdpi.com For instance, DSC is employed to characterize the mesomorphic (liquid crystalline) behavior of ionic liquids synthesized from this compound. mdpi.comresearchgate.netresearchgate.netresearchgate.net

The phase transition data for this compound is summarized below.

Table 2: DSC Data for this compound

| Transition | Temperature (°C) | Enthalpy (J/g) | Reference |

|---|---|---|---|

| Melting (Tₘ) | 5.4 | 39.5 | mdpi.com |

Environmental and Biological Considerations of Long Chain Bromoalkanes

Environmental Fate and Impact of Brominated Compounds

Brominated compounds are a diverse group of chemicals with a wide range of industrial uses, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. semanticscholar.org Their environmental fate is a subject of ongoing research, with factors such as biodegradability and potential for bioaccumulation being key areas of concern. Halogenated organic compounds, in general, can persist in the environment due to their resistance to breakdown by soil bacteria. ncert.nic.in

The environmental degradation of haloalkanes can occur through various microbial pathways. Bacteria have evolved enzymatic strategies to achieve dehalogenation, which is the crucial step in breaking down these compounds. These mechanisms include oxidative dehalogenation, dehydrohalogenase-catalyzed elimination, and substitutive dehalogenation, which is often a hydrolytic process. nih.gov Some anaerobic bacteria can even use haloorganic compounds as electron acceptors in a process known as halorespiration. nih.govwur.nl The biodegradation of long-chain alkyl compounds, a category that includes 1-bromotetradecane, often proceeds via the oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation. exlibrisgroup.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of synthesizing this compound and other alkyl bromides, this involves exploring alternatives to traditional methods that may use hazardous reagents or generate significant waste.

One common method for synthesizing this compound is through the bromination of 1-tetradecanol (B3432657) using reagents like hydrobromic acid and sulfuric acid. nih.govchemicalland21.com While effective, this method involves the use of strong acids. Research into greener alternatives for the synthesis of alkyl bromides includes the use of ionic liquids as both solvent and reagent, which can offer advantages such as easier product recovery and reduced use of volatile organic compounds. researchgate.net Another approach involves the use of pyridinium-based ionic liquids in a solvent-free procedure as a more environmentally benign alternative to reactions like the Appel reaction for converting alcohols to alkyl bromides. researchgate.net The development of such sustainable protocols is crucial for minimizing the environmental footprint associated with the production of long-chain bromoalkanes. researchgate.net

Biological Activity of this compound and its Derivatives

This compound and its derivatives exhibit a range of biological activities, from skin sensitization to potent antimicrobial properties. Understanding these activities is essential for assessing their potential applications and risks.

Skin sensitization is an allergic reaction that can occur after repeated exposure to a substance. For this compound, this potential has been evaluated using both computational and in vivo methods.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. nih.gov For skin sensitization, QSAR models aim to correlate a chemical's structural features with its potential to cause an allergic reaction. nih.gov These in silico models are becoming increasingly important as alternatives to animal testing. nih.govnih.gov The development of reliable QSAR models for skin sensitization involves curating large datasets of chemicals with known sensitization potential and using machine learning algorithms to identify predictive relationships. nih.govnih.gov While many general QSAR models for skin sensitization exist, specific predictions for this compound would depend on its inclusion within the model's training set and applicability domain. altex.orgyoutube.comyoutube.com

The murine Local Lymph Node Assay (LLNA) is an in vivo test that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application to determine its skin sensitization potential. Data from the National Toxicology Program's Interagency Center for the Evaluation of Alternative Toxicological Methods (NICEATM) LLNA database provides specific information for this compound.

| Compound | CASRN | Vehicle | Concentration (%) | Stimulation Index (SI) | Result |

|---|---|---|---|---|---|

| This compound | 112-71-0 | Acetone/Olive Oil (4:1) | 5 | 1.5 | Positive |

| 10 | 3.3 | ||||

| 25 | 11.3 |

This interactive table presents the Local Lymph Node Assay (LLNA) data for this compound, indicating a positive sensitization potential.

Derivatives of this compound, particularly quaternary ammonium (B1175870) salts (QAS), are known for their potent antimicrobial and antibacterial properties. researchgate.net These cationic surfactants are effective against a broad spectrum of microorganisms, including bacteria and fungi. nih.gov

The antimicrobial activity of QAS is influenced by the length of the alkyl chain, with compounds having 12-14 carbon atoms often exhibiting the highest biocidal activity against Gram-positive bacteria and yeasts. nih.gov this compound serves as a key intermediate in the synthesis of these antimicrobial agents. semanticscholar.org For example, tetradecyltrimethylammonium bromide and 1-tetradecylpyridinium bromide are two such derivatives that have demonstrated significant antimicrobial efficacy.

| Derivative | Microorganism | MIC (μg/mL) |

|---|---|---|

| Tetradecyltrimethylammonium bromide | Staphylococcus aureus | 1.0 - 4.0 |

| Tetradecyltrimethylammonium bromide | Escherichia coli | 100% inhibition at lowest functionalization ratio |

| Tetradecyltrimethylammonium bromide | Candida albicans | 100% inhibition at lowest functionalization ratio |

| 1-Tetradecylpyridinium bromide | Staphylococcus aureus | Not Reported (Chloride form: 11.35 µg/mL) |

This interactive table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives of this compound against various microorganisms, highlighting their antimicrobial and antibacterial properties.

The mechanism of action of these quaternary ammonium compounds involves the disruption of the microbial cell membrane, leading to cell lysis and death. researchgate.net Their cationic nature facilitates interaction with the negatively charged components of the bacterial cell wall. researchgate.net These properties make them valuable in a variety of applications, from disinfectants to antimicrobial additives in materials.

Antimicrobial and Antibacterial Properties of Derivatives

Impact of Alkyl Chain Length on Activity

The biological activity of long-chain bromoalkanes is significantly influenced by the length of the alkyl chain, a factor that is particularly evident in their derivatives, such as quaternary ammonium compounds (QACs). Research has consistently shown that the antimicrobial efficacy of these compounds is not linear but rather follows a "cut-off" effect. nih.gov This phenomenon describes how the bactericidal action increases as the alkyl chain is lengthened up to an optimal point, after which further increases in chain length lead to a sharp decrease in activity. nih.gov

For many bacteria, the peak antimicrobial activity for single-chain QACs is observed when the alkyl chain is between 10 and 16 carbons long. rsc.orgacs.org Specifically, against Gram-positive bacteria, an alkyl chain length of 14 carbons (as found in derivatives of this compound) is often optimal, while a 16-carbon chain may be more effective against Gram-negative bacteria. nih.gov This relationship is attributed to the compound's hydrophobicity, which governs its ability to penetrate the bacterial cell membrane. rsc.org Chains that are too short may not effectively disrupt the membrane, while chains that are too long can exhibit reduced bioavailability or aggregate in aqueous environments, hindering their interaction with bacterial cells.

Studies on N-alkylmorpholine derivatives demonstrated a clear structure-activity relationship, with compounds having alkyl chains from dodecyl (C12) to hexadecyl (C16) showing the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). In contrast, derivatives with chains shorter than five carbons were inactive.

The following table summarizes the effect of alkyl chain length on the antimicrobial activity of various compound classes.

| Compound Class | Organism | Optimal Chain Length for Activity | Finding |

| Quaternary Ammonium Compounds (QACs) | Gram-positive bacteria | C14 | The C14 alkyl chain provides a balance of hydrophobicity and water solubility for effective membrane disruption. nih.gov |

| Quaternary Ammonium Compounds (QACs) | Gram-negative bacteria | C16 | Longer chains may be required to penetrate the more complex outer membrane of Gram-negative bacteria. nih.gov |

| Quaternary Ammonium Compounds (QACs) | Yeast and filamentous fungi | C12 | Shorter chains are more effective against certain fungal species. nih.gov |

| N-alkylmorpholine derivatives | MRSA | C12-C16 | Compounds in this range exhibit the strongest bactericidal effects. |

Mechanism of Action Against Microorganisms

The primary mechanism of action for antimicrobial agents derived from this compound, such as tetradecyl-containing quaternary ammonium compounds (QACs), is the disruption of microbial cell membranes. nih.govasm.org Unlike antibiotics that often have specific intracellular targets, QACs are considered broad-spectrum, membrane-active biocides that engage in a multi-targeted assault on the cell envelope. rsc.orgasm.org

The process begins with the adsorption of the positively charged cationic head of the QAC molecule onto the negatively charged surface of the bacterial cell wall through electrostatic interactions. rsc.orgnih.gov Following this initial binding, the long, hydrophobic tetradecyl (C14) chain penetrates and inserts itself into the phospholipid bilayer of the cell membrane. rsc.org This insertion disrupts the membrane's structural integrity and fluidity, leading to several detrimental consequences for the microorganism. nih.gov

The disorganization of the lipid bilayer increases membrane permeability, causing the leakage of essential intracellular components such as potassium ions, phosphates, and eventually larger molecules like proteins and nucleic acids. rsc.org This loss of vital cellular contents and the inability to maintain critical electrochemical gradients ultimately leads to cell death. nih.gov At high concentrations, this action is rapid and results in cell lysis. nih.govasm.org However, some studies suggest that at lower, sub-lethal concentrations, QACs may also have intracellular effects, including the disruption of protein homeostasis, which contributes to their antimicrobial action. asm.org

Bacteria can develop resistance to QACs, often through the mechanism of active efflux pumps, which actively transport the biocidal compounds out of the cell, reducing their intracellular concentration. asm.orgnih.gov

Interactions with Biological Membranes and Cell Structure

The interaction between this compound derivatives and biological membranes is fundamental to their biological activity. As amphiphilic molecules, the resulting QACs possess a hydrophilic, positively charged "head" and a long, lipophilic tetradecyl "tail." This structure dictates their behavior towards the phospholipid bilayer that constitutes all biological membranes.

The initial interaction is electrostatic, where the cationic headgroup of the surfactant is attracted to the anionic components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. asm.org This leads to an accumulation of the compound on the cell surface. nih.gov

Following adsorption, the hydrophobic C14 alkyl chain inserts into the non-polar, hydrophobic core of the membrane. This process is entropically favorable as it removes the hydrophobic tail from the aqueous environment. The penetration of these alkyl chains into the lipid lamellae disrupts the highly ordered structure of the membrane. nih.gov This has been described as a "hole-poking" or "puncturing" mechanism, which compromises the membrane's function as a selective barrier. nih.govmdpi.com The result is a loss of membrane integrity, leading to the leakage of cytoplasmic contents and cell death. rsc.org

In the context of pharmaceutical formulations, this same ability to interact with and disrupt lipid bilayers is harnessed to enhance drug delivery. Surfactants derived from this compound can increase the fluidity of the stratum corneum, the outermost layer of the skin, by solubilizing its lipid components. nih.gov This action reversibly reduces the barrier function of the skin, allowing for enhanced transdermal penetration of therapeutic agents. nih.govnih.gov

Antioxidant Activity and Enzyme Inhibition of Related Alkylresorcinols

Alkylresorcinols (ARs), which can be synthesized using long-chain bromoalkanes like this compound, are phenolic lipids known for their biological activities, including antioxidant and enzyme-inhibiting properties. rsc.org The synthesis of these molecules can be achieved through methods such as Grignard reactions, where an alkyl halide is used to form a key intermediate. helsinki.fi

Antioxidant Activity: Alkylresorcinols are effective antioxidants due to their phenolic ring structure, which can donate a hydrogen atom to scavenge free radicals. rsc.org Their amphiphilic nature, consisting of the hydrophilic phenolic head and a long hydrophobic alkyl tail, allows them to function effectively in various systems, from bulk oils to oil-in-water emulsions. The length of the alkyl chain influences their localization and, consequently, their antioxidant efficacy. For instance, in some food models, longer alkyl chains improve lipid solubility and position the antioxidant at the lipid phase, the primary site of oxidation, thereby enhancing activity. nih.gov Conversely, in other systems like bulk oils, antioxidant activity may decrease as the alkyl chain length increases. nih.gov Studies on rye bran extracts have shown that fractions with higher AR content exhibit greater antioxidant protection against free radical damage. nih.gov

Enzyme Inhibition: Alkylresorcinols have been shown to inhibit various enzymes. This inhibitory action is also linked to their structure. For example, some ARs can act as noncompetitive reversible inhibitors of enzymes like α-glucosidase. asm.org The mechanism often involves the inhibitor binding to an allosteric site on the enzyme—a site other than the active site—which causes a conformational change in the enzyme's structure. nih.gov This change alters the shape of the active site, preventing the natural substrate from binding effectively and thus inhibiting the enzyme's catalytic activity. nih.gov This property is explored for its potential in managing conditions like diabetes by affecting carbohydrate digestion. asm.org Furthermore, certain ARs have been found to inhibit enzymes involved in steroid synthesis, such as CYP17, suggesting potential applications in anticancer therapies. asm.org

Role in Pharmaceutical Formulations

This compound serves as a crucial chemical intermediate in the synthesis of various molecules used in pharmaceutical formulations. Its primary role is to provide the C14 lipophilic alkyl chain, which imparts surface-active properties to the final molecule. These derivatives, particularly surfactants, play significant roles in drug delivery and formulation stability.

Surfactants and Drug Delivery: this compound is a precursor for synthesizing specialized surfactants, including cationic and gemini (B1671429) surfactants. wikipedia.org

Gemini Surfactants: These are composed of two hydrophobic tails (e.g., from this compound) and two hydrophilic head groups linked by a spacer. Compared to conventional single-chain surfactants, gemini surfactants exhibit superior properties, such as a much lower critical micelle concentration (CMC), greater solubilization power, and better foaming properties. wikipedia.org In pharmaceutical applications, these micelles are used to solubilize poorly water-soluble drugs, enhancing their bioavailability. wikipedia.org

Cationic Surfactants: The quaternization of an amine with this compound yields a cationic surfactant. These surfactants are incorporated into drug delivery systems like liposomes to enhance performance. nih.gov The positive charge of the resulting hybrid liposomes promotes adsorption to negatively charged biological membranes, such as the skin. The surfactant component then acts as a penetration enhancer, fluidizing the lipid bilayer of the stratum corneum and facilitating the transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutics. nih.govnih.gov

Active Pharmaceutical Ingredients: In some cases, the derivative of this compound is the active ingredient itself. An example is Sodium Tetradecyl Sulfate (STS), a sclerosant drug. Used in the treatment of varicose veins, STS acts as a detergent. Its action relies on disrupting the lipid molecules in the cells lining the vein wall, which causes an inflammatory response that leads to the eventual sclerosis and closure of the vein.

The following table details the types of compounds derived from this compound and their roles in pharmaceutical formulations.

| Derived Compound Type | Specific Example | Role in Formulation | Mechanism/Application |

| Gemini Surfactant | 14-E2-14 | Solubilizing Agent, Drug Delivery Vehicle | Forms micelles at very low concentrations to encapsulate and deliver poorly soluble drugs. wikipedia.org |

| Cationic Surfactant | Cetyltrimethylammonium bromide (structurally related) | Penetration Enhancer | Incorporated into liposomes to increase fluidity of the stratum corneum for enhanced transdermal drug delivery. nih.gov |

| Anionic Surfactant | Sodium Tetradecyl Sulfate (STS) | Active Pharmaceutical Ingredient (Sclerosant) | Acts as a detergent to destroy the cellular lining of varicose veins. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

Traditional synthesis of 1-bromotetradecane often involves the bromination of 1-tetradecanol (B3432657) with agents like hydrobromic acid. chemicalbook.com While effective, these methods can generate significant waste. Future research is increasingly focused on "green chemistry" principles to develop more environmentally benign and efficient synthetic pathways. ijrpr.com

Key areas of exploration include:

Catalytic Processes: Developing catalytic methods that can reduce the need for stoichiometric reagents, thereby minimizing waste. ijrpr.com

Solvent-Free Conditions: Investigating reactions that can proceed without the use of volatile organic solvents, which are often hazardous. ijrpr.com

Atom-Economical Reactions: Designing synthetic routes where the majority of the atoms from the reactants are incorporated into the final product, maximizing efficiency. ijrpr.com

One example of a more sustainable approach involves the bromination of 1-tetradecene (B72687) using hydrogen bromide in a solvent like 1,4-dioxane/hexane (B92381), which can offer high yields. chemicalbook.com Further research into solid-supported catalysts and flow chemistry could also lead to more sustainable and scalable production methods.

Development of Advanced Catalytic Systems

The development of advanced catalytic systems is a cornerstone of modern organic synthesis, and it holds significant promise for the production and functionalization of this compound. numberanalytics.com Research in this area is moving beyond traditional methods to explore more sophisticated and efficient catalytic approaches.

Emerging Catalytic Systems:

| Catalyst Type | Description | Potential Advantages |

| Transition Metal Catalysts | Complexes of metals like palladium, nickel, and iron are being investigated for cross-coupling reactions involving alkyl halides. numberanalytics.comchinesechemsoc.org | High efficiency, selectivity, and the ability to form a wide range of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com |